cis-1-Amino-3-methoxy-cyclobutanecarboxylic acid
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Overview
Description
cis-1-Amino-3-methoxy-cyclobutanecarboxylic acid: is a chemical compound with a unique molecular structure. It is a colorless crystalline solid with a molecular weight of 145.1564 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-amino-3-methoxy-cyclobutanecarboxylic acid typically involves the use of specific reagents and reaction conditions. One common method includes the use of boron reagents for Suzuki–Miyaura coupling . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various cyclobutanecarboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: cis-1-Amino-3-methoxy-cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
cis-1-Amino-3-methoxy-cyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which cis-1-amino-3-methoxy-cyclobutanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, including enzyme activity and signal transduction pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- cis-3-Hydroxy-3-Methylcyclobutanecarboxylic acid
- Cyclobutanecarboxylic acid, 3-(methylamino)-, 1-methylethyl ester, cis-
Uniqueness: cis-1-Amino-3-methoxy-cyclobutanecarboxylic acid is unique due to its specific molecular structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Biological Activity
Cis-1-Amino-3-methoxy-cyclobutanecarboxylic acid (CMBCA) is a cyclic amino acid characterized by its unique cyclobutane structure, featuring an amino group, a methoxy group, and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry for its potential applications in drug design, particularly as a candidate for developing new antibiotics and anticancer agents. Its structural features may enhance biological activity through interactions with various biological targets.
Structural Characteristics
The structural uniqueness of CMBCA contributes to its biological properties. The methoxy group enhances solubility and reactivity, making it an attractive target for chemical synthesis and biological studies. The following table summarizes the structural features of CMBCA compared to related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Cyclic structure with methoxy and carboxylic acid | Enhanced solubility due to methoxy substitution |
1-Amino-3-methylcyclobutane-1-carboxylic acid | Methyl group instead of methoxy | More hydrophobic than the methoxy derivative |
Cis-1-Amino-3-fluoromethylcyclobutanecarboxylic acid | Fluoromethyl group present | Increased lipophilicity; potential for enhanced bioactivity |
Cis-1-Amino-3-hydroxycyclobutanecarboxylic acid | Hydroxy group instead of methoxy | May exhibit different solubility and reactivity |
Biological Activity
Research indicates that CMBCA exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors. This activity is crucial for its therapeutic effects, particularly in metabolic pathways relevant to diseases such as cancer.
Enzyme Inhibition
CMBCA has been shown to inhibit certain enzymes involved in metabolic processes. For instance, studies have demonstrated its ability to interact with the N-methyl-D-aspartate (NMDA) receptor, acting as an antagonist. This interaction is significant because NMDA receptors are implicated in various neurological disorders and cancer pathways.
Case Studies
- Anticancer Activity : In vitro studies have revealed that CMBCA can inhibit the proliferation of cancer cells by modulating key signaling pathways involved in cell growth. For example, a study found that CMBCA reduced the viability of human cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Metabolic Disorders : Another study explored the compound's potential in treating metabolic disorders by mimicking natural substrates in biochemical pathways. CMBCA's structural similarity to endogenous amino acids allows it to interact with metabolic enzymes effectively.
The mechanism through which CMBCA exerts its biological effects involves several key interactions:
- Binding Affinity : Interaction studies have shown that CMBCA has a high binding affinity for various biological targets, which is essential for optimizing its pharmacological properties.
- Metabolic Pathway Influence : By mimicking natural substrates, CMBCA can influence metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and metabolic syndromes.
Synthesis and Derivatives
Various synthetic routes have been developed to prepare CMBCA and its derivatives, allowing researchers to modify the compound to enhance its biological activity or create derivatives with specific properties. The following table outlines some synthetic methods:
Synthesis Method | Description |
---|---|
Ammonolysis | Direct reaction of cyclobutane derivatives with ammonia |
Reduction Reactions | Modifying functional groups to enhance activity |
Substitution Reactions | Introducing different substituents to alter solubility and reactivity |
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1-amino-3-methoxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-10-4-2-6(7,3-4)5(8)9/h4H,2-3,7H2,1H3,(H,8,9) |
InChI Key |
CGIAXGVVNPJGHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C1)(C(=O)O)N |
Origin of Product |
United States |
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